Silane, (1-butylpentyl)methyldiphenyl-
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Overview
Description
Silane, (1-butylpentyl)methyldiphenyl- is an organosilicon compound with the molecular formula C22H32Si. It consists of a silicon atom bonded to two phenyl groups, one methyl group, and a 1-butylpentyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-butylpentyl)methyldiphenyl- typically involves the reaction of diphenylmethylchlorosilane with 1-butylpentylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Ph2MeSiCl+BuPentMgBr→Ph2MeSiBuPent+MgBrCl
Industrial Production Methods
In industrial settings, the production of Silane, (1-butylpentyl)methyldiphenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, (1-butylpentyl)methyldiphenyl- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Silanes can be reduced to form silicides.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silicides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, (1-butylpentyl)methyldiphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (1-butylpentyl)methyldiphenyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom can form strong covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various applications. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Phenyltrimethoxysilane
- Dimethylphenylsilane
Uniqueness
Silane, (1-butylpentyl)methyldiphenyl- is unique due to its specific combination of phenyl, methyl, and 1-butylpentyl groups, which impart distinct chemical and physical properties. Compared to other silanes, it offers enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
665782-25-2 |
---|---|
Molecular Formula |
C22H32Si |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
methyl-nonan-5-yl-diphenylsilane |
InChI |
InChI=1S/C22H32Si/c1-4-6-14-20(15-7-5-2)23(3,21-16-10-8-11-17-21)22-18-12-9-13-19-22/h8-13,16-20H,4-7,14-15H2,1-3H3 |
InChI Key |
GCBMDZGQIYXJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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